N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide crystal structure and binding sites
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide crystal structure and binding sites
An In-Depth Technical Guide to the Predicted Crystal Structure and Potential Binding Sites of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Abstract
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide (CAS No. 379255-18-2) is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically important scaffolds: thiophene-2-sulfonamide and a phenyl-hydrazide moiety.[1] While direct experimental data for this specific compound is not publicly available, this guide synthesizes information from structurally related analogs to provide a comprehensive analysis of its predicted crystal structure and to postulate its primary binding interactions and mechanism of action. The thiophene-sulfonamide group is a well-established zinc-binding warhead, strongly suggesting potent inhibitory activity against metalloenzymes, particularly the carbonic anhydrase (CA) family.[2][3] The phenyl-hydrazide portion offers additional points for hydrogen bonding and van der Waals interactions, likely contributing to binding affinity and isoform selectivity. This document outlines the predicted molecular geometry, solid-state packing, potential biological targets, and detailed experimental protocols for the synthesis and validation of these hypotheses, serving as a vital resource for researchers in drug discovery and development.
Part 1: Molecular and Predicted Crystal Structure Analysis
A thorough understanding of a compound's three-dimensional structure is fundamental to elucidating its biological function. In the absence of a solved crystal structure for the title compound, we can construct a highly reliable model based on crystallographic data from analogous structures containing hydrazone and sulfonamide functionalities.[4][5][6]
Predicted Molecular Geometry
The molecule consists of a central phenyl ring substituted at the 1 and 2 positions with a hydrazinecarbonyl (hydrazide) group and a thiophene-2-sulfonamide group, respectively.
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Bond Lengths and Angles : The internal geometry of the thiophene and phenyl rings will exhibit standard aromatic bond lengths and angles. The sulfonamide group will adopt a tetrahedral geometry around the sulfur atom. Key bond lengths, such as the C=O of the hydrazide (approx. 1.22 Å) and the C=N of a potential hydrazone derivative (approx. 1.27 Å), indicate significant double-bond character.[4][6]
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Conformation and Torsional Angles : The planarity of the two aromatic rings (thiophene and phenyl) is expected. However, free rotation around the S-N and N-C bonds will allow for conformational flexibility. The dihedral angle between the planes of the thiophene and phenyl rings is a critical parameter. In similar structures, this angle can vary significantly, but it often adopts a nearly perpendicular orientation to minimize steric hindrance.[5]
Caption: Predicted intermolecular hydrogen bonding network.
Illustrative Crystallographic Parameters
While specific data is unavailable, related hydrazone and sulfonamide compounds frequently crystallize in common space groups. The following table presents typical parameters for context.
| Parameter | Typical Value Range for Related Structures | Reference |
| Crystal System | Monoclinic or Orthorhombic | [4][5] |
| Space Group | P2₁/c, P-1, Pna2₁ | [4][5][7] |
| a (Å) | 5 - 20 | [4][5] |
| b (Å) | 5 - 15 | [4][5] |
| c (Å) | 10 - 25 | [4][5] |
| Z (molecules/cell) | 2, 4, or 8 | [4] |
Note: This data is illustrative and derived from similar but distinct molecules. Experimental determination is required for definitive values.
Part 2: Analysis of Potential Binding Sites and Mechanism of Action
The chimeric nature of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide suggests its biological activity will be dictated by the individual or synergistic actions of its core moieties. The thiophene-sulfonamide group is a powerful and well-documented pharmacophore, particularly for inhibiting zinc-containing enzymes.
The Thiophene-Sulfonamide Moiety: A Carbonic Anhydrase Inhibitor
The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for inhibitors of carbonic anhydrases (CAs). [2]CAs are a family of metalloenzymes crucial to numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and cancer. [3][8] Mechanism of Action: The inhibitory mechanism is based on the structural similarity of the sulfonamide group to the transition state of the enzyme's natural substrate, CO₂.
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Deprotonation: The sulfonamide N-H proton is lost, forming the anionic sulfonamidate (-SO₂NH⁻).
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Zinc Coordination: This anion acts as a strong ligand, coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site.
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Displacement: This binding event displaces the zinc-bound hydroxide molecule that is essential for the catalytic hydration of CO₂, thereby inhibiting the enzyme. [3] Binding Site Interactions within a CA Active Site (e.g., hCA II):
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Zinc Binding: The sulfonamidate nitrogen forms a coordinate bond with the Zn²⁺ ion.
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Hydrogen Bonding: The sulfonyl oxygens form a critical hydrogen bond network with the side chain of residue Threonine 199 (Thr199), orienting the inhibitor correctly. [9]* Hydrophobic/Hydrophilic Interactions: The thiophene and phenyl rings extend towards the two halves of the active site. One side is predominantly hydrophobic, while the other is more hydrophilic. The specific substitution pattern on these rings determines the selectivity and potency against different CA isoforms.
Caption: Predicted binding of the sulfonamide moiety in a CA active site.
The Phenyl-Hydrazide Moiety: A Versatile Binding Element
The hydrazinecarbonyl group and its derivatives (hydrazones) are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. [10][11][12]This moiety contributes to the molecule's overall profile in several ways:
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Hydrogen Bonding: The -NH and -NH₂ groups are excellent hydrogen bond donors, and the carbonyl oxygen is a strong acceptor. This allows the "tail" of the molecule to form additional stabilizing interactions with residues outside the primary binding pocket, enhancing affinity.
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Metal Chelation: Hydrazones are effective metal chelators. [13]While the sulfonamide is the primary zinc binder in CAs, this secondary chelation ability could be relevant for other metalloenzyme targets or contribute to an alternative mechanism of action related to disrupting metal ion homeostasis.
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Conformational Restraint: The phenyl ring acts as a rigid scaffold, positioning the hydrazide tail in a defined orientation relative to the thiophene-sulfonamide "warhead." This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
Part 3: Experimental Protocols
The hypotheses presented in this guide require empirical validation. The following section details proven methodologies for the synthesis of the target compound and the characterization of its structure and biological activity.
Proposed Synthesis Workflow
The most direct and logical synthesis of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves the reaction between 2-aminobenzohydrazide and thiophene-2-sulfonyl chloride. This is a standard procedure for forming sulfonamides.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Protocol:
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-aminobenzohydrazide in a suitable anhydrous aprotic solvent (e.g., dichloromethane). Add 1.1 equivalents of a non-nucleophilic base, such as pyridine or triethylamine.
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Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 1.05 equivalents of thiophene-2-sulfonyl chloride in the same solvent dropwise over 15-30 minutes. The causality for slow addition at low temperature is to control the exothermic reaction and prevent unwanted side reactions.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with a weak acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure product.
Protocol for Single Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the three-dimensional atomic arrangement in the solid state.
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Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture). The slow rate of evaporation allows for the ordered growth of a single crystal lattice.
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Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer (e.g., a Bruker X8) bombards the crystal with monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected. [5]3. Structure Solution and Refinement: The collected diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. Software such as SHELXS is used to solve the structure, and SHELXL is used to refine the atomic positions, bond lengths, and angles to best fit the experimental data. [5]The final output is a crystallographic information file (CIF) containing all atomic coordinates and geometric parameters.
Protocol for Carbonic Anhydrase Inhibition Assay
To validate the predicted biological activity, an in vitro enzyme inhibition assay is essential. The stopped-flow CO₂ hydrase assay is the standard method. [13]
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Preparation: Prepare stock solutions of the purified human CA isoenzymes (e.g., hCA I, II, IX, XII) in buffer. Prepare serial dilutions of the inhibitor compound in DMSO.
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Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated water solution is rapidly mixed with a buffer solution containing the CA enzyme and a pH indicator, with and without the inhibitor, in a stopped-flow spectrophotometer.
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Data Acquisition: The reaction is initiated upon mixing, and the drop in pH is monitored by the change in absorbance of the pH indicator over time. The instrument records the initial rate of reaction.
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Data Analysis: The rates are measured at various inhibitor concentrations. These data are used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The IC₅₀ values are then converted to the inhibition constant (Kᵢ), which represents the binding affinity of the inhibitor for the enzyme. This self-validating system provides a quantitative measure of both potency and selectivity.
Conclusion
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is a promising molecular scaffold designed with clear therapeutic intent. Based on a comprehensive analysis of its constituent parts, its crystal structure is predicted to be stabilized by a robust network of N-H···O hydrogen bonds. Its mechanism of action is strongly hypothesized to involve the potent inhibition of carbonic anhydrases via coordination of its sulfonamide group to the catalytic zinc ion. The phenyl-hydrazide tail likely provides secondary interactions that enhance binding affinity and confer selectivity. The experimental protocols outlined herein provide a clear path for the synthesis, structural elucidation, and biological validation of this compound. Further investigation into this molecule is highly warranted and could lead to the development of novel and selective enzyme inhibitors for a range of therapeutic applications.
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